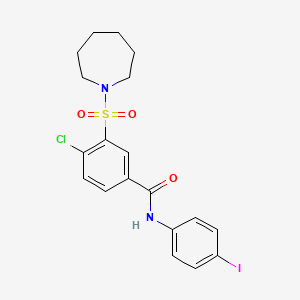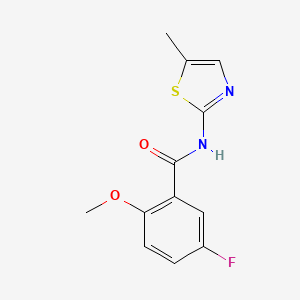
3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-iodophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-iodophenyl)benzamide, also known as AZD7762, is a small molecule inhibitor that has shown potential in cancer treatment. This compound has been extensively studied for its mechanism of action and its ability to inhibit checkpoint kinases, which play a critical role in DNA damage response pathways.
Mécanisme D'action
3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-iodophenyl)benzamide inhibits checkpoint kinases CHK1 and CHK2, which are involved in DNA damage response pathways. By inhibiting these kinases, 3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-iodophenyl)benzamide prevents cancer cells from repairing DNA damage, leading to cell death. This mechanism of action makes 3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-iodophenyl)benzamide a promising candidate for combination therapy with other cancer drugs.
Biochemical and Physiological Effects:
3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-iodophenyl)benzamide has been shown to induce DNA damage and cell cycle arrest in cancer cells. It has also been shown to enhance the efficacy of radiation therapy and chemotherapy in preclinical studies. In addition, 3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-iodophenyl)benzamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-iodophenyl)benzamide is its ability to sensitize cancer cells to radiation therapy and chemotherapy. This makes it a promising candidate for combination therapy with other cancer drugs. However, one limitation of 3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-iodophenyl)benzamide is its potential toxicity in normal cells. Further studies are needed to determine the optimal dosage and treatment schedule for 3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-iodophenyl)benzamide.
Orientations Futures
There are several future directions for research on 3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-iodophenyl)benzamide. One area of interest is the development of more potent and selective inhibitors of checkpoint kinases. Another area of interest is the identification of biomarkers that can predict the response to 3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-iodophenyl)benzamide treatment. Finally, clinical trials are needed to determine the efficacy and safety of 3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-iodophenyl)benzamide in cancer patients.
Méthodes De Synthèse
3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-iodophenyl)benzamide can be synthesized through a multistep process involving the reaction of 4-chloro-N-(4-iodophenyl)benzamide with azepane-1-sulfonyl chloride. The final product is obtained through a purification process and characterized using various spectroscopic techniques.
Applications De Recherche Scientifique
3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-iodophenyl)benzamide has been widely studied for its potential use in cancer treatment. It has been shown to sensitize cancer cells to radiation therapy and chemotherapy by inhibiting checkpoint kinases, which are responsible for repairing DNA damage. In addition, 3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-iodophenyl)benzamide has been shown to enhance the efficacy of other cancer drugs, such as gemcitabine and cisplatin.
Propriétés
IUPAC Name |
3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-iodophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClIN2O3S/c20-17-10-5-14(19(24)22-16-8-6-15(21)7-9-16)13-18(17)27(25,26)23-11-3-1-2-4-12-23/h5-10,13H,1-4,11-12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHANYJPHBFBLJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClIN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-iodophenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1,5-dimethylpyrrol-2-yl)methyl]-5-methylpyrazine-2-carboxamide](/img/structure/B7537640.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]-2,4-difluorobenzamide](/img/structure/B7537651.png)
![4-[2-(2-Methoxy-5-methylphenyl)acetyl]piperazin-2-one](/img/structure/B7537657.png)
![2-chloro-N-[(1,5-dimethylpyrrol-2-yl)methyl]-4-fluorobenzamide](/img/structure/B7537662.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide](/img/structure/B7537664.png)
![N-(2,4-dimethoxyphenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7537665.png)
![N-[2-[2-(pyridine-3-carbonylamino)ethyldisulfanyl]ethyl]pyridine-3-carboxamide](/img/structure/B7537672.png)
![1-[4-(2-Methylphenyl)piperazin-1-yl]-3-(2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-one](/img/structure/B7537673.png)
![4-bromo-N-[(1,5-dimethylpyrrol-2-yl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7537678.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]-2-methylfuran-3-carboxamide](/img/structure/B7537686.png)
![4-chloro-N-[2-(dimethylamino)-2-oxoethyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7537700.png)

![1-[(3,5-dimethylpiperidin-1-yl)methyl]-1H-indole-2,3-dione](/img/structure/B7537718.png)